5-Chloro-2-(cyclopropylmethoxy)pyridine
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Overview
Description
5-Chloro-2-(cyclopropylmethoxy)pyridine: is an organic compound with the molecular formula C9H10ClNO . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the 5-position and a cyclopropylmethoxy group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(cyclopropylmethoxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Alkylation: The 2-chloropyridine undergoes alkylation with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate to form 2-(cyclopropylmethoxy)pyridine.
Chlorination: The final step involves the chlorination of 2-(cyclopropylmethoxy)pyridine using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-(cyclopropylmethoxy)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products:
Substitution: Formation of 5-azido-2-(cyclopropylmethoxy)pyridine, 5-thiocyanato-2-(cyclopropylmethoxy)pyridine, or 5-amino-2-(cyclopropylmethoxy)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-chloro-2-(cyclopropylmethoxy)piperidine.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 5-Chloro-2-(cyclopropylmethoxy)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Industry:
Agrochemical Production: It is used in the synthesis of new neonicotinoid insecticides, which are effective against a wide range of pests.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(cyclopropylmethoxy)pyridine depends on its application. In pharmaceutical research, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific derivative or compound synthesized from it.
Comparison with Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Used in the synthesis of pharmaceutical compounds and neonicotinoid insecticides.
5-Amino-2-chloropyridine: Undergoes similar substitution reactions and is used in the synthesis of various organic compounds.
Uniqueness: 5-Chloro-2-(cyclopropylmethoxy)pyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.
Properties
IUPAC Name |
5-chloro-2-(cyclopropylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAZBRQNYWARHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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